molecular formula C22H20FN3O2S B10918589 N-butyl-3-(2-fluorophenyl)-N-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-butyl-3-(2-fluorophenyl)-N-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10918589
M. Wt: 409.5 g/mol
InChI Key: KAHSSGDVHLAVOR-UHFFFAOYSA-N
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Description

N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BUTYL-3-(2-FLUOROPHENYL)-N~4~-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts, automated reaction systems, and stringent purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-BUTYL-3-(2-FLUOROPHENYL)-N~4~-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of butyl, fluorophenyl, methyl, and thienyl groups within the isoxazolo[5,4-b]pyridine framework makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H20FN3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-butyl-3-(2-fluorophenyl)-N-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20FN3O2S/c1-3-4-11-26(2)22(27)15-13-17(18-10-7-12-29-18)24-21-19(15)20(25-28-21)14-8-5-6-9-16(14)23/h5-10,12-13H,3-4,11H2,1-2H3

InChI Key

KAHSSGDVHLAVOR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CS4

Origin of Product

United States

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